2-[(3-Methoxyphenyl)methylsulfanyl]pyridine 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine
Brand Name: Vulcanchem
CAS No.: 646511-46-8
VCID: VC9589203
InChI: InChI=1S/C13H13NOS/c1-15-12-6-4-5-11(9-12)10-16-13-7-2-3-8-14-13/h2-9H,10H2,1H3
SMILES: COC1=CC=CC(=C1)CSC2=CC=CC=N2
Molecular Formula: C13H13NOS
Molecular Weight: 231.32 g/mol

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

CAS No.: 646511-46-8

Cat. No.: VC9589203

Molecular Formula: C13H13NOS

Molecular Weight: 231.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine - 646511-46-8

Specification

CAS No. 646511-46-8
Molecular Formula C13H13NOS
Molecular Weight 231.32 g/mol
IUPAC Name 2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Standard InChI InChI=1S/C13H13NOS/c1-15-12-6-4-5-11(9-12)10-16-13-7-2-3-8-14-13/h2-9H,10H2,1H3
Standard InChI Key IWUUDXIPCUTSLO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CSC2=CC=CC=N2
Canonical SMILES COC1=CC=CC(=C1)CSC2=CC=CC=N2

Introduction

Key Findings

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with a 3-methoxybenzylthio group. While direct literature on this specific compound is limited, insights can be extrapolated from structurally analogous molecules, such as 4-chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine and 2-[(4-methoxyphenyl)methylsulfanyl]-3-nitropyridine . These analogs highlight the compound’s potential applications in pharmaceuticals and materials science, driven by its modular synthesis routes and tunable electronic properties. This report synthesizes available data to provide a detailed profile of 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine, emphasizing its chemical behavior, synthetic pathways, and prospective uses.

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 2-[(3-methoxyphenyl)methylsulfanyl]pyridine, with the molecular formula C₁₃H₁₃NOS (molecular weight: 231.31 g/mol). It consists of a pyridine ring linked via a methylsulfanyl group to a 3-methoxyphenyl substituent.

Structural Analysis

Key structural features include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and coordination potential.

  • Methylsulfanyl Bridge: A –SCH₂– group connecting the pyridine and 3-methoxyphenyl moieties, influencing steric and electronic properties.

  • 3-Methoxyphenyl Group: A methoxy-substituted benzene ring at the meta position, enhancing solubility and directing electrophilic substitution reactions.

PropertyValue/DescriptionSource Analogy
Molecular Weight231.31 g/molCalculated from
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solventsInferred from

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 2-[(3-methoxyphenyl)methylsulfanyl]pyridine can be inferred from methods used for related compounds:

  • Nucleophilic Substitution: Reacting 2-chloropyridine with 3-methoxybenzylthiol in the presence of a base (e.g., K₂CO₃) .

  • Cross-Coupling Reactions: Utilizing transition-metal catalysts (e.g., Ir(ppy)₃) to couple pyridine derivatives with sulfur-containing reagents .

Example Protocol (Hypothetical)

  • Step 1: Prepare 3-methoxybenzylthiol by reducing 3-methoxybenzyl chloride with thiourea.

  • Step 2: React 2-chloropyridine with 3-methoxybenzylthiol in tetrahydrofuran (THF) using K₂HPO₄ as a base .

  • Step 3: Purify via column chromatography (eluent: hexane/ethyl acetate).

Key Reaction:

2-Chloropyridine + HSCH2(3-MeO-C6H4)Base2-[(3-MeO-C6H4)CH2S]pyridine\text{2-Chloropyridine + HSCH}_2\text{(3-MeO-C}_6\text{H}_4) \xrightarrow{\text{Base}} \text{2-[(3-MeO-C}_6\text{H}_4)\text{CH}_2\text{S]pyridine}

Challenges and Optimization

  • Steric Hindrance: The meta-methoxy group may slow reaction kinetics compared to para-substituted analogs .

  • Byproduct Formation: Competing disulfide formation requires inert atmospheres (N₂/Ar) .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(S–C) ~700 cm⁻¹, ν(C=N) ~1600 cm⁻¹, and ν(OCH₃) ~2850 cm⁻¹ .

  • NMR:

    • ¹H NMR: Pyridine protons (δ 7.2–8.5 ppm), methoxy singlet (δ 3.8 ppm), and benzyl CH₂ (δ 4.3 ppm) .

    • ¹³C NMR: Pyridine carbons (δ 120–150 ppm), methoxy carbon (δ 55 ppm) .

Thermal Stability

While data is unavailable for the exact compound, analogs like 4-chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine decompose above 200°C , suggesting moderate thermal stability.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • Biological Screening: Evaluate antimicrobial and anticancer potential.

  • Crystallography: Resolve X-ray structures to confirm stereoelectronic effects.

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